An In-depth Technical Guide to 3-Acetamido-3-(thiophen-2-yl)propanoic acid: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Acetamido-3-(thiophen-2-yl)propanoic acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetamido-3-(thiophen-2-yl)propanoic acid, a molecule of interest in medicinal chemistry due to its structural relation to biologically active thiophene derivatives and N-acetylated amino acids. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from related compounds and established chemical principles to offer a robust profile. We will delve into its molecular structure, predicted physicochemical properties, a plausible synthetic route with detailed protocols, and an exploration of its potential biological significance. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and application of this and similar thiophene-containing compounds.
Introduction: The Significance of Thiophene-Containing N-Acetylated Amino Acids
Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The thiophene ring is often considered a bioisostere of the benzene ring, offering similar biological activities with potentially modified physicochemical properties that can be advantageous for drug design.[2]
On the other hand, N-acetylated amino acids are crucial in various biological processes and are often more stable and soluble than their non-acetylated counterparts.[5] The acetylation of amino acids can influence their metabolic pathways and biological activity.[5]
3-Acetamido-3-(thiophen-2-yl)propanoic acid, also known as N-acetyl-3-(2-thienyl)-beta-alanine, combines these two important chemical motifs. This unique combination suggests potential for novel biological activities and makes it a compelling target for synthesis and pharmacological evaluation. This guide aims to provide a detailed technical overview to facilitate further research into this promising molecule.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-Acetamido-3-(thiophen-2-yl)propanoic acid is characterized by a central propanoic acid backbone. The nitrogen atom at the 3-position is acetylated, and the carbon at the 3-position is substituted with a thiophen-2-yl group.
Table 1: Molecular and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₁NO₃S | --- |
| Molecular Weight | 213.26 g/mol | --- |
| CAS Number | 382609-95-2 | --- |
| Predicted Melting Point | Not available. Likely a solid at room temperature. | Based on similar N-acetylated amino acids. |
| Predicted Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous bases. Limited solubility in nonpolar solvents and water. | Based on the presence of polar functional groups (carboxylic acid, amide) and a nonpolar thiophene ring. |
| Predicted pKa | Carboxylic acid pKa is estimated to be in the range of 4-5. | Based on the pKa of propanoic acid and the electronic effects of the substituents. |
| Predicted LogP | Not available. Expected to be moderately lipophilic. | Based on the combination of a hydrophilic amino acid backbone and a lipophilic thiophene ring. |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the thiophene ring, the propanoic acid backbone, and the acetyl group.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12.5 | br s | COOH |
| ~8.5 | d | NH |
| ~7.3 | dd | Thiophene H5 |
| ~6.9 | dd | Thiophene H4 |
| ~6.8 | dd | Thiophene H3 |
| ~5.5 | m | CH (α-proton) |
| ~2.8 | m | CH₂ (β-protons) |
| ~1.9 | s | COCH₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~172 | COOH |
| ~169 | C=O (amide) |
| ~142 | Thiophene C2 |
| ~127 | Thiophene C5 |
| ~125 | Thiophene C4 |
| ~124 | Thiophene C3 |
| ~50 | CH (α-carbon) |
| ~38 | CH₂ (β-carbon) |
| ~22 | COCH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-2400 (broad) | O-H stretch (carboxylic acid) |
| ~3300 | N-H stretch (amide) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1650 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
| ~1400, ~850, ~700 | Thiophene ring vibrations |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: m/z 214.0538
-
Expected [M-H]⁻: m/z 212.0385
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-Acetamido-3-(thiophen-2-yl)propanoic acid can be envisioned starting from the corresponding β-amino acid, 3-Amino-3-(thiophen-2-yl)propanoic acid. This precursor can be synthesized via several established methods for β-amino acid synthesis.[8][9][10] The final step would involve the selective N-acetylation of the amino group.
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocol: Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic acid (Rodionov Reaction)
This protocol is based on the general procedure for the synthesis of β-amino acids.[10]
Materials:
-
Thiophene-2-carbaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carbaldehyde (1.0 eq) and malonic acid (1.1 eq) in ethanol.
-
Add ammonium acetate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to pH ~2-3 to precipitate the amino acid hydrochloride salt.
-
Filter the precipitate and wash with cold diethyl ether.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and neutralize with a suitable base (e.g., sodium bicarbonate) to its isoelectric point.
-
Collect the precipitated 3-Amino-3-(thiophen-2-yl)propanoic acid by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: N-Acetylation to Yield 3-Acetamido-3-(thiophen-2-yl)propanoic acid
This protocol is a standard procedure for the N-acetylation of amino acids.
Materials:
-
3-Amino-3-(thiophen-2-yl)propanoic acid
-
Acetic anhydride
-
Aqueous sodium bicarbonate solution
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
Suspend 3-Amino-3-(thiophen-2-yl)propanoic acid (1.0 eq) in a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting amino acid is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify with 2M hydrochloric acid to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 3-Acetamido-3-(thiophen-2-yl)propanoic acid.
Potential Biological Activity and Mechanism of Action: An Outlook
Given the established pharmacological profiles of thiophene derivatives and N-acetylated amino acids, 3-Acetamido-3-(thiophen-2-yl)propanoic acid presents several avenues for biological investigation.
-
Anti-inflammatory Activity: Many thiophene-containing compounds exhibit anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[2]
-
Antimicrobial and Antifungal Activity: The thiophene nucleus is a key component of several antimicrobial and antifungal agents.[4][11]
-
Anticancer Activity: A number of thiophene derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[3]
-
Neurological Activity: N-acetylated amino acids have been studied for their roles in neuroprotection and their effects on neurotransmitter systems.[5]
Caption: Potential areas of biological investigation.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Initial screening assays in these areas would be a logical first step to uncover its therapeutic potential.
Safety and Handling
While specific toxicity data for 3-Acetamido-3-(thiophen-2-yl)propanoic acid is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.[12][13][14][15][16]
Conclusion
3-Acetamido-3-(thiophen-2-yl)propanoic acid is a molecule with significant potential in the field of medicinal chemistry, bridging the well-established biological activities of thiophenes and N-acetylated amino acids. This technical guide has provided a comprehensive, albeit partially predictive, overview of its structure, properties, and a viable synthetic strategy. It is our hope that this document will serve as a valuable resource for researchers, encouraging further investigation into the experimental characterization and pharmacological evaluation of this and related compounds, ultimately contributing to the discovery of novel therapeutic agents.
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MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
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